molecular formula C15H14O4 B1258856 Bauhispirorin A

Bauhispirorin A

Cat. No. B1258856
M. Wt: 258.27 g/mol
InChI Key: ZYXVNXXRKJOSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bauhispirorin A is a natural product found in Bauhinia purpurea with data available.

Scientific Research Applications

Anti-inflammatory Potential of Bauhinia Compounds : Compounds isolated from the stem bark of Bauhinia rufescens have shown significant anti-inflammatory potential, particularly through the inhibition of the cyclooxygenase-2 enzyme (COX-2), suggesting a possible application in the treatment of inflammatory conditions (Muhammad & Sirat, 2013).

Anticancer Properties : Extracts from Aquilegia nivalis, a plant related to the Bauhinia genus, have been demonstrated to induce apoptosis selectively in cancer cells, specifically through the deactivation of the UPR signaling pathway. This points towards a novel approach in cancer therapeutics and highlights the potential of plant-derived compounds in the development of anti-cancer drugs (Hilal et al., 2021).

Biotechnological Applications : The unique biochemical properties and biotechnological applications of lectins from the Bauhinia genus, including their roles in inhibiting cancer cell growth and marking cells, present a broad spectrum of potential applications in research, diagnostics, and therapy. These applications underscore the versatility of plant-derived compounds in biotechnology and medicine (Cagliari, Kremer, & Pinto, 2018).

Analgesic Properties : The leaves of Bauhinia acuminata have been studied for their anti-nociceptive activity, demonstrating significant effects in experimental animal models. This suggests potential applications of Bauhinia compounds in pain management, aligning with traditional uses of the plant for treating pain (Padgaonkar, Suryavanshi, Londhe, & Kulkarni, 2018).

properties

Product Name

Bauhispirorin A

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

2'-methoxyspiro[3,4-dihydrochromene-2,6'-cyclohex-2-ene]-1',4'-dione

InChI

InChI=1S/C15H14O4/c1-18-13-8-11(16)9-15(14(13)17)7-6-10-4-2-3-5-12(10)19-15/h2-5,8H,6-7,9H2,1H3

InChI Key

ZYXVNXXRKJOSNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)CC2(C1=O)CCC3=CC=CC=C3O2

synonyms

bauhispirorin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bauhispirorin A
Reactant of Route 2
Bauhispirorin A
Reactant of Route 3
Bauhispirorin A
Reactant of Route 4
Bauhispirorin A
Reactant of Route 5
Bauhispirorin A
Reactant of Route 6
Bauhispirorin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.